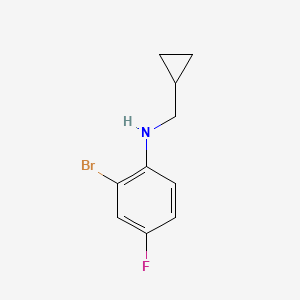

2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

Description

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHRJTXVDNOEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration: The nitration of 4-fluoroaniline to introduce a nitro group at the desired position.

Reduction: Reduction of the nitro group to an amine.

Bromination: Introduction of the bromine atom at the second position using brominating agents like N-bromosuccinimide (NBS).

N-alkylation: Alkylation of the amine with cyclopropylmethyl bromide to form the final product.

Industrial Production Methods

Industrial production methods for 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline serves as a versatile building block in organic synthesis. Its halogen substituents enhance its reactivity, making it valuable for creating more complex organic molecules. It can undergo various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Development

The compound has been investigated for its potential as a lead compound in drug discovery programs targeting specific biological pathways. Key areas of research include:

- Antimicrobial Activity : Preliminary studies suggest that 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline may inhibit bacterial growth by disrupting cellular processes. Its structural similarity to known antimicrobial agents indicates potential interactions with bacterial enzymes or membranes.

- Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound's mechanism of action appears to involve inducing apoptosis and modulating cell cycle pathways, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 6.92 | 99.98 |

| MCF7 | 8.26 | 100.39 |

Materials Science

In materials science, the unique electronic and optical properties of 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline make it suitable for developing advanced materials. Its fluorinated structure contributes to:

- Liquid Crystalline Materials : The compound can be used in the synthesis of liquid crystals due to its ability to form ordered phases at specific temperatures.

- Insecticides Development : Similar compounds have been utilized in creating phosphoric acid amides that serve as insecticides, indicating potential applications in agrochemicals.

Anticancer Activity

A study evaluating the cytotoxic effects of 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline on cancer cell lines revealed promising results:

- HepG2 cells showed an IC50 value of 6.92 µM, indicating potent activity.

- MCF7 cells exhibited an IC50 value of 8.26 µM, suggesting robust anticancer potential.

These findings highlight the compound's potential as a lead candidate for further pharmaceutical development targeting cancer therapies.

Antimicrobial Activity

In tests against various bacterial strains, 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline demonstrated significant inhibitory effects on growth. The proposed mechanism involves:

- Disruption of cell membrane integrity.

- Interference with metabolic pathways essential for bacterial survival.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Physicochemical Properties

*Inferred from , where a brominated analog (4b) showed poor solubility in MeCN due to steric hindrance and halogen effects.

Crystallographic and Structural Insights

- Crystal Packing : The cyclopropyl group’s rigidity may influence crystal packing, as seen in , where a fluoroaniline derivative exhibited defined molecular geometry via X-ray crystallography .

- Bond Lengths : Halogen substituents (Br, F) shorten adjacent C-C bonds due to electron withdrawal, as observed in nitroaniline analogs () .

Key Research Findings

Electronic Modulation: The 4-fluoro substituent reduces proton affinity compared to non-fluorinated analogs (e.g., 4-bromo-N-(cyclopropylmethyl)aniline) but enhances stability against oxidation .

Steric vs. Electronic Trade-offs : The cyclopropylmethyl group balances steric bulk and electronic neutrality, enabling selective functionalization at the aromatic ring .

Synthetic Versatility : Bromine’s superior leaving-group ability makes the target compound more reactive than chloro or fluoro analogs in metal-catalyzed reactions .

Biological Activity

2-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound features a bromine atom and a fluorine atom attached to an aniline structure, along with a cyclopropylmethyl group. The unique arrangement of these substituents influences its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

The molecular formula of 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is with a molecular weight of approximately 293.12 g/mol. The presence of halogens (bromine and fluorine) is known to enhance the reactivity of organic compounds, which can lead to significant biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.12 g/mol |

| Structural Features | Bromine at ortho position, Fluorine at para position, Cyclopropylmethyl group |

Antimicrobial Properties

Research indicates that compounds similar to 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline exhibit antimicrobial properties against various bacterial strains. The presence of halogen atoms often correlates with increased antimicrobial efficacy, suggesting that this compound may also possess similar capabilities.

The precise mechanisms by which 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical cellular pathways.

- Receptor Modulation : The structural features may allow for interaction with various receptors, potentially modulating their activity.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in determining the biological activity of aniline derivatives:

- Study on Halogenated Anilines : A study demonstrated that brominated and fluorinated anilines exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of both bromine and fluorine was crucial for enhancing potency .

- Antimicrobial Activity Assessment : In comparative studies, related compounds showed effectiveness against resistant bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

- Pharmacological Evaluation : Preliminary pharmacological evaluations suggested that derivatives similar to 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline could serve as promising candidates for drug development due to their favorable interaction profiles with target proteins involved in disease mechanisms .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. A base (e.g., sodium hydride or potassium carbonate) facilitates the alkylation of 4-fluoro-2-bromoaniline with cyclopropylmethyl chloride. Key steps include:

Reagent Preparation: Use anhydrous conditions to avoid hydrolysis of the cyclopropylmethyl chloride.

Reaction Optimization: Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation).

Purification: Column chromatography or recrystallization isolates the product, with yields reported between 60–85% .

Q. What spectroscopic techniques are used to characterize 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.5–7.5 ppm) and cyclopropylmethyl protons (δ 0.5–1.5 ppm).

- ¹⁹F NMR: Detects fluorine substituents (δ -110 to -120 ppm for aromatic F).

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 272.03) .

- IR Spectroscopy: Confirms N–H stretches (~3400 cm⁻¹) and C–Br bonds (~600 cm⁻¹) .

Advanced Questions

Q. How do substituents (bromo, fluoro, cyclopropylmethyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity depends on electronic effects (para-fluoro enhances electrophilicity) .

- Cyclopropylmethyl: Steric hindrance from the cyclopropane ring may slow reaction kinetics. Computational modeling (DFT) optimizes ligand-metal interactions .

- Experimental Design: Compare reaction rates with analogs (e.g., N-methyl vs. cyclopropylmethyl) under identical Pd-catalyzed conditions. Use kinetic studies (e.g., GC/MS monitoring) to quantify substituent effects .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Metabonomic Analysis: Use ¹H NMR to profile metabolites in model organisms (e.g., Eisenia veneta). Multivariate analysis (PCA) identifies biomarkers (e.g., maltose depletion in 4-fluoroaniline toxicity) .

- Dose-Response Studies: Vary concentrations (IC₅₀ determination) and exposure times to distinguish acute vs. chronic effects.

- Structural Analog Comparison: Test derivatives (e.g., 2-fluoro-4-methylaniline) to isolate substituent-specific effects .

Q. What advanced oxidation processes (AOPs) are effective for degrading 2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline in environmental samples?

Methodological Answer:

Q. How can protein-binding interactions of this compound be studied using spectroscopic methods?

Methodological Answer:

- Fluorescence Quenching: Titrate the compound into protein solutions (e.g., BSA) and measure emission changes (λₑₓ = 280 nm). Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips to measure real-time binding kinetics (kₒₙ/kₒff) .

- High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS): Resolve structural isomers and protein adducts by correlating mobility shifts with collision cross-sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.